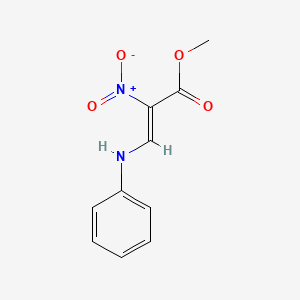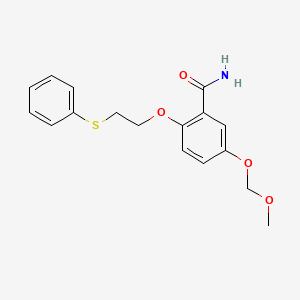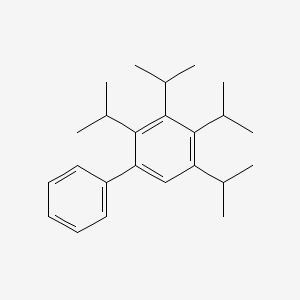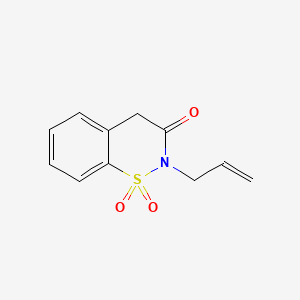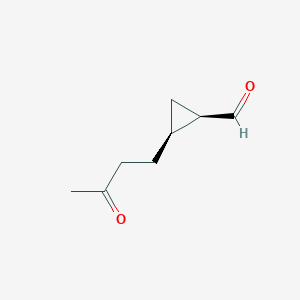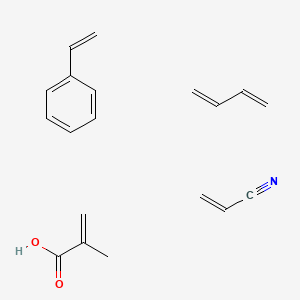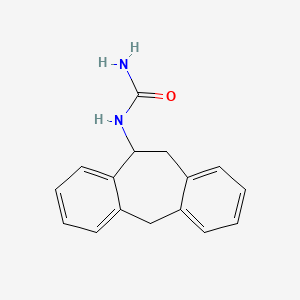![molecular formula C14H14O B14697257 Phenol, 4-[(3-methylphenyl)methyl]- CAS No. 28942-33-8](/img/structure/B14697257.png)
Phenol, 4-[(3-methylphenyl)methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenol, 4-[(3-methylphenyl)methyl]- is an organic compound with the molecular formula C14H14O It is a derivative of phenol, where a 3-methylphenyl group is attached to the fourth position of the phenol ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4-[(3-methylphenyl)methyl]- can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
In industrial settings, the production of Phenol, 4-[(3-methylphenyl)methyl]- often involves large-scale reactions using similar coupling techniques. The choice of reagents and catalysts, as well as the optimization of reaction conditions, are crucial for maximizing yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Phenol, 4-[(3-methylphenyl)methyl]- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur, where the phenol group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in the presence of a catalyst.
Reduction: Sodium borohydride (NaBH4) in an alcohol solvent.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohols or hydrocarbons.
Applications De Recherche Scientifique
Phenol, 4-[(3-methylphenyl)methyl]- has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Phenol, 4-[(3-methylphenyl)methyl]- involves its interaction with specific molecular targets and pathways. For instance, it may act as an antioxidant by scavenging free radicals and preventing oxidative damage . Additionally, its anti-inflammatory effects could be mediated through the inhibition of pro-inflammatory enzymes and cytokines.
Comparaison Avec Des Composés Similaires
Phenol, 4-[(3-methylphenyl)methyl]- can be compared with other similar compounds such as:
p-Chlorocresol: Known for its disinfectant and antiseptic properties.
Cresols: A group of methylphenols with various industrial and medicinal applications.
Uniqueness
What sets Phenol, 4-[(3-methylphenyl)methyl]- apart is its unique combination of chemical stability and biological activity, making it a versatile compound for various applications.
Conclusion
Phenol, 4-[(3-methylphenyl)methyl]- is a compound with significant potential in multiple fields, from chemistry and biology to medicine and industry. Its diverse chemical reactions and applications make it a valuable subject of study for researchers and industrial chemists alike.
Propriétés
Numéro CAS |
28942-33-8 |
|---|---|
Formule moléculaire |
C14H14O |
Poids moléculaire |
198.26 g/mol |
Nom IUPAC |
4-[(3-methylphenyl)methyl]phenol |
InChI |
InChI=1S/C14H14O/c1-11-3-2-4-13(9-11)10-12-5-7-14(15)8-6-12/h2-9,15H,10H2,1H3 |
Clé InChI |
ADCUQRHSYZUJND-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)CC2=CC=C(C=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


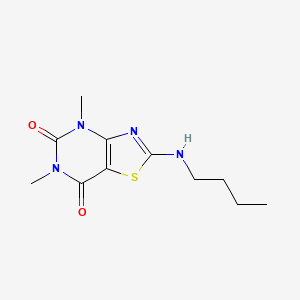
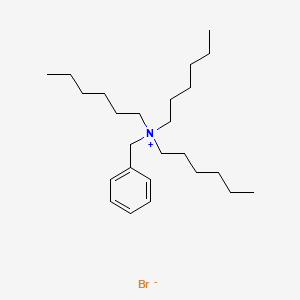
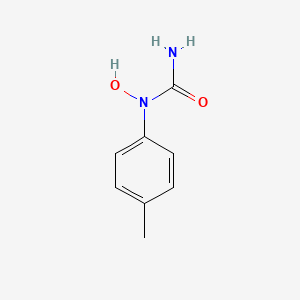
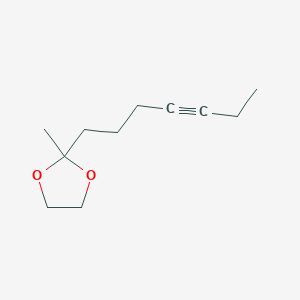
![[3-[[2-Methyl-3-(3-methylsulfonyloxypropanoylamino)propyl]amino]-3-oxopropyl] methanesulfonate](/img/structure/B14697197.png)
![4-[2-(Propan-2-ylamino)ethyl]benzene-1,2-diol;hydrobromide](/img/structure/B14697200.png)
